In Vivo Safety Profile Advantage Over Prototype Bisphosphonate Squalene Synthase Inhibitor
The α-phosphonosulfonate class, to which BMS 188745 Potassium Salt belongs, demonstrates a significantly reduced risk of acute hepatotoxicity compared to a prototype 1,1-bisphosphonate squalene synthase inhibitor. In a direct comparative study, a tripotassium salt analog (Compound 4) showed a minimal effect on plasma aspartate transaminase (AST) levels, a key marker of liver injury, in mice at a dose of 150 mg/kg. In stark contrast, the bisphosphonate comparator (Compound 2) caused a greater than 5-fold elevation in AST levels at a much lower dose of 20 mg/kg [1].
| Evidence Dimension | In vivo hepatotoxicity (plasma AST elevation) |
|---|---|
| Target Compound Data | Minimal effect on AST levels at 150 mg/kg (iv) |
| Comparator Or Baseline | 1,1-bisphosphonate (Compound 2) |
| Quantified Difference | >5-fold elevation in AST at 20 mg/kg for bisphosphonate; minimal effect at 7.5x higher dose for phosphonosulfonate |
| Conditions | Female mice, single intravenous (iv) dose |
Why This Matters
This data indicates a superior preclinical safety margin for α-phosphonosulfonates regarding acute liver injury, a critical factor for in vivo pharmacological studies and a potential liability of earlier squalene synthase inhibitors.
- [1] Magnin, D. R., Biller, S. A., Chen, Y., Dickson, J. K., Fryszman, O. M., Lawrence, R. M., ... & Ciosek, C. P. (1996). α-Phosphonosulfonic acids: potent and selective inhibitors of squalene synthase. Journal of Medicinal Chemistry, 39(3), 657-660. (Figure 1: AST levels in mice). View Source
